2-Bromo-4-fluoro-N-methylaniline
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Overview
Description
2-Bromo-4-fluoro-N-methylaniline is an organic compound with the molecular formula C₇H₇BrFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms at the 2 and 4 positions, respectively, and a methyl group is attached to the nitrogen atom. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-fluoro-N-methylaniline can be synthesized through several methods. One common approach involves the nucleophilic substitution of 2-bromo-4-fluoronitrobenzene followed by reduction of the nitro group to an amine. The reaction conditions typically involve the use of reducing agents such as iron powder or catalytic hydrogenation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and halogenation reactions. The process starts with the nitration of fluorobenzene to produce 4-fluoronitrobenzene, followed by bromination to introduce the bromine atom at the 2-position. The nitro group is then reduced to an amine, and the final step involves methylation of the amine group .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-N-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Catalytic hydrogenation or iron powder in acidic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while reduction can produce different amine derivatives .
Scientific Research Applications
2-Bromo-4-fluoro-N-methylaniline is used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-N-methylaniline involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzene ring influence the compound’s reactivity and binding affinity to various enzymes and receptors. The methyl group on the nitrogen atom can affect the compound’s solubility and overall chemical properties .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylaniline: Similar structure but lacks the fluorine atom.
2-Bromoaniline: Lacks both the fluorine and methyl groups.
4-Fluoroaniline: Lacks the bromine and methyl groups.
Uniqueness
2-Bromo-4-fluoro-N-methylaniline is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. The methyl group on the nitrogen atom further differentiates it from other similar compounds, making it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
2-bromo-4-fluoro-N-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-10-7-3-2-5(9)4-6(7)8/h2-4,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMQPVYJNLONGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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